N-hydroxytetrahomomethionine
Description
N-Hydroxytetrahomomethionine is a synthetic amino acid derivative characterized by a hydroxyl (-OH) group attached to the nitrogen atom of a tetrahomomethionine backbone.
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-(hydroxyamino)-8-methylsulfanyloctanoic acid |
InChI |
InChI=1S/C9H19NO3S/c1-14-7-5-3-2-4-6-8(10-13)9(11)12/h8,10,13H,2-7H2,1H3,(H,11,12) |
InChI Key |
CGCGAIDHWUSRHO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCC(C(=O)O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns in Flavonoids ()
Compounds 2 and 3 in are flavones differing by a single substitution:
- Compound 2 : 5-hydroxy,6,7,3’,4’-tetramethoxyflavone (3’-OMe substitution).
- Compound 3 : 5-hydroxy,6,7,3’-OH,4’-methoxyflavone (3’-OH substitution).
| Property | Compound 2 (3’-OMe) | Compound 3 (3’-OH) | Relevance to this compound |
|---|---|---|---|
| Polarity | Lower (methoxy group) | Higher (hydroxyl group) | N-Hydroxy groups increase polarity, affecting solubility and bioavailability. |
| Reactivity | Reduced nucleophilicity | Increased hydrogen bonding | Hydroxyl groups may enhance interactions with biological targets. |
| Metabolic Stability | More stable to oxidation | Prone to conjugation reactions | Hydroxylation could influence metabolic pathways. |
This comparison underscores how hydroxylation alters physicochemical properties, a trend likely applicable to this compound versus its non-hydroxylated counterparts .
Nitrosamine Derivatives ()
N-Nitrosodimethylamine (NDMA), a nitroso compound, shares structural features with nitrogen-hydroxylated derivatives:
| Property | N-Nitrosodimethylamine | Hypothetical this compound |
|---|---|---|
| Functional Group | Nitroso (-N=O) | Hydroxylamine (-N-OH) |
| Toxicity | Highly carcinogenic | Unknown; hydroxylamine groups may reduce toxicity compared to nitroso. |
| Applications | Research chemical (hazardous) | Potential use in biochemistry or medicine. |
NDMA’s carcinogenicity is linked to its nitroso group, which facilitates DNA alkylation.
Complex Nitrogenous Compounds ()
lists compounds with diverse nitrogen substitutions, such as:
- N30MaCJIAHOI KHCJIOTHI HUTpHJI (1337) : Likely a nitro compound.
- 1-H30npoIHJIaMHHO-3-(1-HaΦToKcH)-2-IpOIaHOJIa rHJpOxJIOpHI (1392): Contains amino and hydroxyl groups.
While exact structures are unclear, these compounds emphasize the diversity of nitrogen functionalization. This compound’s hydroxyl group may place it in a subclass with enhanced hydrogen-bonding capacity, akin to compound 1392 .
Research Implications and Data Gaps
- Toxicity Profile: Unlike nitroso compounds (e.g., NDMA), hydroxylated derivatives might exhibit lower carcinogenicity, warranting further toxicological studies .
- Synthetic Applications : discusses quality control for related compounds (e.g., naltrexone derivatives), highlighting the need for purity assessments in this compound synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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